molecular formula C17H22N2O3S2 B12190558 N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12190558
M. Wt: 366.5 g/mol
InChI Key: KRSNXWFYRSSFDA-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a unique structure that includes a thiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

  • Thiazole-4-carboxamide
  • Thiophene-2-carboxamide
  • 2,6-Dimethylphenylthiazole

Uniqueness

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is unique due to its specific combination of functional groups and ring structures.

Properties

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[3-(2,6-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C17H22N2O3S2/c1-4-6-15(20)18-17-19(16-11(2)7-5-8-12(16)3)13-9-24(21,22)10-14(13)23-17/h5,7-8,13-14H,4,6,9-10H2,1-3H3

InChI Key

KRSNXWFYRSSFDA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC=C3C)C

Origin of Product

United States

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